molecular formula C24H19N3O2S B12131554 (5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12131554
M. Wt: 413.5 g/mol
InChI Key: DRXZNCFPZWEMAU-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(Naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a thiazolo-triazolone derivative characterized by a naphthalene substituent at the 5-position and a 4-propoxyphenyl group at the 2-position. The Z-configuration of the exocyclic double bond (at the 5-position) is critical for maintaining its stereochemical integrity and biological activity. Its molecular formula is estimated as C₂₇H₂₁N₃O₂S (based on structural analogs in and ), with a molecular weight of approximately 463.54 g/mol . The naphthalene moiety enhances lipophilicity, while the propoxy group contributes to solubility modulation, making it a candidate for drug discovery programs targeting enzymes or receptors sensitive to bulky aromatic systems.

Properties

Molecular Formula

C24H19N3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

(5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H19N3O2S/c1-2-14-29-19-12-10-17(11-13-19)22-25-24-27(26-22)23(28)21(30-24)15-18-8-5-7-16-6-3-4-9-20(16)18/h3-13,15H,2,14H2,1H3/b21-15-

InChI Key

DRXZNCFPZWEMAU-QNGOZBTKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. The starting materials include naphthalene-1-carbaldehyde, 4-propoxyphenylhydrazine, and thiosemicarbazide. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid. The key steps include the formation of the hydrazone intermediate, followed by cyclization to form the thiazolo[3,2-b][1,2,4]triazole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling. The goal is to develop a scalable and efficient process that can produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

  • Formation of hydrazone intermediate.
  • Cyclization to form the thiazolo[3,2-b][1,2,4]triazole ring.
  • Purification of the final product.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated potential bioactive properties of (5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

  • Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Preliminary investigations show promise in inhibiting cancer cell proliferation.

Medicine

The compound is being explored for its therapeutic effects , particularly:

  • Anti-inflammatory Properties : It may inhibit enzymes involved in inflammatory processes.
  • Analgesic Effects : Potential use in pain management therapies.

Industry

In industrial applications, (5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be utilized in developing new materials with specific properties such as:

  • Polymers : Enhancing material strength or flexibility.
  • Dyes : Providing unique color properties for textiles or coatings.

Table 2: Comparison with Related Compounds

Compound NameKey Differences
(5Z)-5-(naphthalen-1-ylmethylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-oneLacks propoxy group
(5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-oneContains methoxy group instead of propoxy group

The presence of the propoxy group in this compound enhances its lipophilicity and alters binding affinities compared to similar compounds.

Mechanism of Action

The mechanism of action of (5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • Naphthalene vs. This may enhance binding to hydrophobic protein pockets .
  • Propoxy vs. Methoxy/Nitro Groups : The 4-propoxyphenyl group balances lipophilicity and solubility better than the methoxy () or nitro () groups, which are either too polar or too electron-deficient for optimal pharmacokinetics.

Pharmacological and Physicochemical Comparisons

Anticancer Activity

Data from highlight the role of substituents on anticancer activity (Table 2):

Compound (Example) Substituents (Position 5) IC₅₀ (µM) Notes
(Z)-5-(Thiophen-2-ylmethylene)-derivative Thiophene 8.2 Moderate activity; thiophene enhances metabolic stability.
Target Compound (Hypothesized) Naphthalen-1-ylmethylidene *Pending Predicted higher activity due to naphthalene’s DNA intercalation potential.

Discussion : While direct data for the target compound are unavailable, analogs with aromatic systems (e.g., thiophene in ) show moderate cytotoxicity. The naphthalene group may improve intercalation into DNA or inhibition of topoisomerases, a mechanism observed in naphthalene-containing anticancer agents .

Physicochemical Properties

  • Solubility : The propoxy group in the target compound likely improves water solubility compared to the methyl group in ’s analog but reduces it relative to furan-based derivatives ().
  • Thermal Stability : Melting points of analogous thiazolo-triazolones range from 176°C to >250°C (), suggesting the target compound’s stability aligns with this range due to rigid naphthalene incorporation.

Biological Activity

The compound (5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazole and triazole family, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole moieties. These compounds have demonstrated various mechanisms of action against cancer cells:

  • Cell Cycle Arrest : Studies indicate that compounds similar to (5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can induce cell cycle arrest in the G2/M phase. This leads to apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7 and MDA-MB-231 .
  • Cytotoxicity : The compound has shown significant cytotoxic effects in various cancer cell lines. For instance, the IC50 values for similar compounds were reported as low as 52 nM in MCF-7 cells . While specific IC50 data for (5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one are not available in the current literature, its structural analogs suggest a promising profile.

The biological activity of thiazole and triazole derivatives often involves:

  • Inhibition of Tubulin Polymerization : Compounds with similar structures have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization. This action is crucial for preventing cancer cell division .
  • Induction of Apoptosis : The ability to induce apoptosis through various pathways has been documented. This includes the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of thiazolo-triazole compounds demonstrated their effectiveness against different cancer cell lines. The synthesized compounds exhibited significant antiproliferative activity with varying degrees of selectivity towards cancer cells over normal cells .

Study 2: Structure-Activity Relationship

Research investigating the structure-activity relationship (SAR) of thiazole derivatives found that modifications at the phenyl ring significantly influenced biological activity. The presence of electron-donating groups enhanced anticancer efficacy, suggesting that substituents on the aromatic rings are critical for activity .

Summary Table

Biological ActivityMechanismReference
AnticancerInduces G2/M cell cycle arrest
CytotoxicityInhibits tubulin polymerization
ApoptosisActivates caspases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.